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Abstract
Misetionamide, also known by its developmental code GP-2250, is a novel, orally available,

small molecule oxathiazinane derivative with potent antineoplastic properties.[1][2][3] It is

currently under clinical investigation for the treatment of various cancers, including pancreatic

and ovarian cancer.[4][5] This technical guide provides a comprehensive overview of the

chemical structure of Misetionamide and its multifaceted mechanism of action. While the

precise, industrial-scale synthesis of Misetionamide is proprietary, this document will also

discuss general synthetic strategies for related heterocyclic compounds.

Chemical Structure and Properties
Misetionamide is a heterocyclic compound with a core 1,4,3-oxathiazinane 4,4-dioxide

structure. Its systematic IUPAC name is 1,4,3-oxathiazinane 4,4-dioxide. The chemical and

physical properties of Misetionamide are summarized in the table below.
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Property Value Reference

IUPAC Name
1,4,3-oxathiazinane 4,4-

dioxide

Synonyms GP-2250

CAS Number 856785-75-6

Molecular Formula C₃H₇NO₃S

Molecular Weight 137.16 g/mol

SMILES Notation C1CS(=O)(=O)NCO1

Appearance
White to off-white crystalline

powder

Solubility Soluble in DMSO

Synthesis of Misetionamide
The specific and detailed experimental protocol for the industrial synthesis of Misetionamide
(GP-2250) is not publicly available and is considered proprietary information by its developers,

Geistlich Pharma AG and Panavance Therapeutics. However, based on the chemical structure

of Misetionamide, a plausible synthetic strategy can be inferred from the general synthesis of

related heterocyclic compounds, such as taurultam analogs and other 1,4,3-oxathiazinane

derivatives.

A potential synthetic approach could involve the cyclization of a precursor molecule containing

the key functional groups. For instance, a general synthesis of taurinamide derivatives, which

share structural similarities with Misetionamide, often starts from taurine (2-

aminoethanesulfonic acid). The synthesis of taurolidine, a related compound, involves the

reaction of taurinamide with formaldehyde. The synthesis of 1,4-oxathiins, another related class

of compounds, can be achieved through the reaction of benzyl 1-alkynyl sulfones with aryl

aldehydes under basic conditions.

A hypothetical retrosynthetic analysis for Misetionamide is presented below. This diagram

illustrates a possible disconnection approach to simpler starting materials.
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Caption: Hypothetical Retrosynthetic Analysis of Misetionamide.

Mechanism of Action
Misetionamide exhibits a unique dual mechanism of action that selectively targets cancer cells

by disrupting their energy metabolism and inhibiting key oncogenic signaling pathways.

Inhibition of Aerobic Glycolysis
Cancer cells predominantly rely on aerobic glycolysis, also known as the Warburg effect, for

energy production (ATP). Misetionamide targets and inhibits two critical enzymes in this

pathway:

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A key enzyme in the glycolytic

pathway.

Hexokinase 2 (HK2): The first enzyme in the glycolytic pathway, which is often

overexpressed in cancer cells.
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By inhibiting these enzymes, Misetionamide significantly reduces ATP production in cancer

cells, leading to metabolic stress, oxidative stress, and ultimately, apoptosis (programmed cell

death).

Inhibition of Oncogenic Transcription Factors
In addition to its effects on metabolism, Misetionamide has been shown to inhibit the activity of

two crucial oncogenic transcription factors:

c-MYC: A proto-oncogene that plays a central role in cell proliferation, growth, and

metabolism.

Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA,

cytokine production, and cell survival.

The inhibition of c-MYC and NF-κB disrupts multiple downstream signaling pathways that are

essential for cancer cell proliferation, survival, and angiogenesis (the formation of new blood

vessels).

The integrated signaling pathway of Misetionamide's mechanism of action is illustrated in the

diagram below.
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Caption: Misetionamide Signaling Pathway.
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Preclinical and Clinical Development
Extensive preclinical studies in various cancer cell lines and in vivo xenograft models have

demonstrated the potent antineoplastic activity of Misetionamide. These studies have shown

that Misetionamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth.

Furthermore, Misetionamide has shown synergistic effects when combined with standard-of-

care chemotherapies.

Misetionamide is currently being evaluated in clinical trials for the treatment of advanced solid

tumors. The ongoing research aims to determine its safety, tolerability, pharmacokinetics, and

preliminary efficacy in cancer patients.

Experimental Protocols
While a specific synthesis protocol for Misetionamide is unavailable, this section provides a

representative experimental workflow for evaluating the in vivo efficacy of an anticancer agent

like GP-2250, based on methodologies described in the literature.

In Vivo Xenograft Model Workflow
The following diagram outlines a typical workflow for assessing the antitumor activity of a

compound in a mouse xenograft model.
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Caption: In Vivo Xenograft Study Workflow.
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Conclusion
Misetionamide (GP-2250) is a promising novel anticancer agent with a well-defined chemical

structure and a unique dual mechanism of action that targets both cancer cell metabolism and

key oncogenic signaling pathways. While the specifics of its synthesis remain proprietary, the

available information on its chemical properties and biological activity provides a strong

foundation for its continued development as a potential therapeutic for a range of malignancies.

Further research and clinical trials will be crucial in fully elucidating its therapeutic potential and

establishing its role in cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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